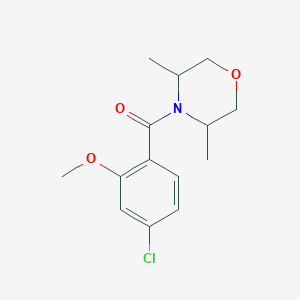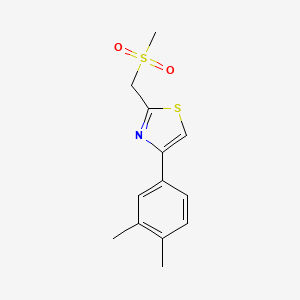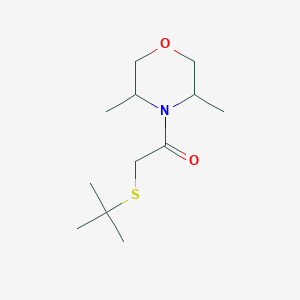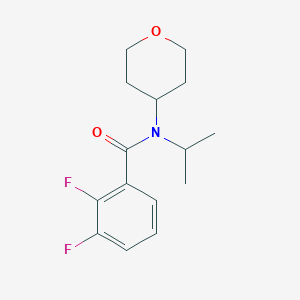
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone, also known as CDM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDM is a synthetic compound that has a unique chemical structure that makes it a promising candidate for various biological and medicinal applications.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of pro-inflammatory cytokines and reduce the production of reactive oxygen species. It has also been shown to inhibit the growth of cancer cells and reduce fibrosis in various tissues.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, oxidative stress, and fibrosis in various tissues. This compound has also been shown to improve cognitive function and protect against neurodegeneration. Additionally, this compound has been shown to have anti-tumor effects and may be useful in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone in lab experiments is its unique chemical structure, which makes it a promising candidate for various biological and medicinal applications. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone research that could have significant implications for various scientific fields. One potential direction is the development of this compound-based drug delivery systems for targeted drug delivery. Another potential direction is the investigation of this compound's effects on various signaling pathways and enzymes in the body. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research fields. Its unique chemical structure and low toxicity make it a promising candidate for further investigation. While there is still much to learn about this compound's mechanism of action and potential applications, it is clear that this chemical compound has significant potential for various biomedical and pharmaceutical applications.
Synthesemethoden
The synthesis of (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone involves the reaction of 4-chloro-2-methoxybenzaldehyde with 3,5-dimethylmorpholine in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of the synthesis process is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-fibrotic properties. This compound has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Additionally, this compound has been studied for its potential use as a drug delivery system due to its unique chemical structure.
Eigenschaften
IUPAC Name |
(4-chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-9-7-19-8-10(2)16(9)14(17)12-5-4-11(15)6-13(12)18-3/h4-6,9-10H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMJMNQKWKNAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=C(C=C(C=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)





![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)


